3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine
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Overview
Description
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with dichloro groups and a piperazine moiety linked to a nitrophenoxyethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(2-(2-nitrophenoxy)ethyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperazine moiety can undergo oxidation reactions to form N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, or acetonitrile.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyridazines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine
- 3,6-Dichloro-4-{4-[2-(2-aminophenoxy)ethyl]piperazin-1-yl}pyridazine
Uniqueness
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitrophenoxy and piperazine moieties makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
921769-43-9 |
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Molecular Formula |
C16H17Cl2N5O3 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
3,6-dichloro-4-[4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C16H17Cl2N5O3/c17-15-11-13(16(18)20-19-15)22-7-5-21(6-8-22)9-10-26-14-4-2-1-3-12(14)23(24)25/h1-4,11H,5-10H2 |
InChI Key |
KQGIIGIRVGQQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2[N+](=O)[O-])C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
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